![molecular formula C13H19ClFNO B1341329 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride CAS No. 1171578-73-6](/img/structure/B1341329.png)
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
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Overview
Description
The compound “4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride” is a derivative of "3-Fluoro-4-methoxybenzyl chloride" . The parent compound, 3-Fluoro-4-methoxybenzyl chloride, has a molecular formula of C8H8ClFO and a molecular weight of 174.60 g/mol . It is also known by other names such as 4-(chloromethyl)-2-fluoro-1-methoxybenzene .
Molecular Structure Analysis
The molecular structure of the parent compound, 3-Fluoro-4-methoxybenzyl chloride, includes a benzene ring substituted with a fluorine atom, a methoxy group, and a chloromethyl group . The InChI code is 1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
The parent compound, 3-Fluoro-4-methoxybenzyl chloride, is a solid at 20°C . It has a molecular weight of 174.60 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Overview
The compound 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride does not directly appear in the literature; however, its structural components, particularly piperidine and fluoro-methoxy-benzyl groups, are integral in various research contexts. These components contribute to the synthesis of compounds with significant pharmacological properties, including receptor affinity and enzyme inhibition, which are crucial for developing new therapeutic agents. This review will focus on the applications of these structural motifs in scientific research.
Synthesis and Chemical Properties
The piperidine moiety is a common feature in molecules exhibiting a wide range of biological activities. A study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions highlights the fundamental chemistry enabling the modification of benzene derivatives, including those similar to the fluoro-methoxy-benzyl group, which are pivotal in synthesizing pharmacologically active compounds (Pietra & Vitali, 1972).
Pharmacological Applications
Fluoro-methoxy-benzyl and piperidine structures are critical in the development of dopamine receptor ligands, with therapeutic potential in treating neuropsychiatric disorders. Jůza et al. (2022) detailed how these components contribute to high affinity for D2 receptors, a target for managing conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
Furthermore, Sikazwe et al. (2009) explored arylcycloalkylamines, including phenyl piperidines, emphasizing their role in enhancing potency and selectivity at D(2)-like receptors. This study underscores the importance of the piperidine structure in developing antipsychotic agents (Sikazwe et al., 2009).
Safety And Hazards
The parent compound, 3-Fluoro-4-methoxybenzyl chloride, is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective clothing, and storing in a corrosive resistant container .
properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-13-3-2-11(9-12(13)14)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUPCCEMZAYJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588787 |
Source
|
Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
1171578-73-6 |
Source
|
Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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